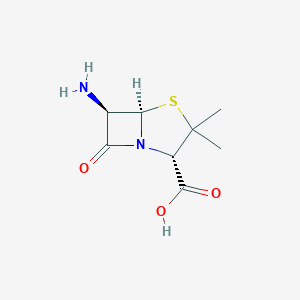

6-氨基青霉烷酸

描述

6-氨基青霉烷酸是一种化学化合物,是青霉素类抗生素的核心结构。 它是一种青霉烷酸化合物,是所有青霉素共有的活性核心 . 该化合物在β-内酰胺类抗生素的合成中至关重要,β-内酰胺类抗生素被广泛用于治疗细菌感染 .

科学研究应用

6-氨基青霉烷酸由于其作为β-内酰胺类抗生素合成前体的作用,被广泛用于科学研究 . 其应用包括:

化学: 用作合成头孢菌素和其他β-内酰胺类抗生素的起始原料.

生物学: 研究其与D-Ala-D-Ala的结构相似性,这对它的抗生素特性至关重要.

医学: 构成许多用于治疗细菌感染的抗生素的基础.

工业: 用于生产半合成青霉素和其他抗生素.

作用机制

. 这些酶负责在细胞壁合成过程中交联肽聚糖多层。 通过共价结合到PBPs,6-氨基青霉烷酸阻止细菌细胞壁的合成,导致细胞死亡 .

生化分析

Biochemical Properties

6-Aminopenicillanic acid plays a crucial role in biochemical reactions, particularly in the synthesis of β–lactam antibiotics . It interacts with various enzymes and proteins during this process. For instance, it has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases .

Cellular Effects

The effects of 6-Aminopenicillanic acid on cells are primarily related to its role in the production of antibiotics. These enzymes cross-link the peptidoglycan multilayer during cell wall synthesis, resulting in cell death when blocked .

Molecular Mechanism

The molecular mechanism of 6-Aminopenicillanic acid involves its interaction with DD-transpeptidase enzymes. It has a carbonyl in the β-lactam ring, which is a highly reactive point and is responsible for the transient covalent bond with the DD-transpeptidases . This interaction inhibits the enzymes’ activity, preventing the cross-linking of the peptidoglycan multilayer during cell wall synthesis .

Metabolic Pathways

6-Aminopenicillanic acid is involved in the metabolic pathways related to the synthesis of β–lactam antibiotics . It interacts with enzymes such as DD-transpeptidases during this process .

准备方法

化学反应分析

反应类型

6-氨基青霉烷酸经历各种化学反应,包括:

取代反应: 6位氨基可被取代形成不同的半合成青霉素.

缩合反应: 它与高级氨基酸席夫碱反应形成β-内酰胺衍生物.

聚缩合反应: 它可以与有机锡二卤化物反应形成有机锡聚胺酯.

常用试剂及条件

这些反应中常用的试剂包括有机锡二卤化物、高级氨基酸席夫碱以及可以连接到6-氨基位的各种侧链 .

主要产物

相似化合物的比较

6-氨基青霉烷酸因其β-内酰胺环结构而独一无二,β-内酰胺环结构对其抗生素特性至关重要 . 类似的化合物包括:

7-氨基头孢菌素酸: 头孢菌素类抗生素的核心结构.

碳青霉烯类: 另一类结构略有不同的β-内酰胺类抗生素.

单环β-内酰胺类: 含有单环β-内酰胺环的β-内酰胺类抗生素.

属性

IUPAC Name |

(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHVIOIJCVXTGV-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1203-85-6 (hydrochloride salt) | |

| Record name | 6-Aminopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046097 | |

| Record name | 6-Aminopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-16-6 | |

| Record name | 6-Aminopenicillanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-amino-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminopenicillanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopenicillanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOPENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0C4R7XVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-APA exert its antibacterial activity?

A1: 6-APA, like other penicillins, targets bacterial cell wall synthesis. It inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, thereby weakening the bacterial cell wall and leading to cell death. []

Q2: Are there differences in the antibacterial spectrum of 6-APA compared to benzylpenicillin?

A2: Interestingly, 6-APA exhibits a different activity profile compared to benzylpenicillin. While its activity against Gram-positive cocci is lower, it displays comparable activity against Gram-negative bacilli. []

Q3: What is the molecular formula and weight of 6-APA?

A3: The molecular formula of 6-APA is C8H12N2O3S, and its molecular weight is 216.27 g/mol. []

Q4: How does the solubility of 6-APA vary in different solutions?

A4: The solubility of 6-APA is influenced by the presence of salts. While sodium sulfate enhances its solubility (salting-in effect), ammonium sulfate exhibits a concentration-dependent effect. Below 0.5 M, it increases solubility, while above this concentration, it decreases solubility (salting-out effect). []

Q5: Can enzymes be used to produce 6-APA from penicillins?

A5: Yes, enzymes called penicillin amidases can hydrolyze penicillins, cleaving off the side chain and releasing 6-APA. This enzymatic approach has revolutionized 6-APA production, making it a readily available starting material for semisynthetic penicillins. [, , , , ]

Q6: What are the optimal conditions for enzymatic hydrolysis of penicillin G using immobilized penicillin amidohydrolase?

A6: Research indicates that a two-stage continuous stirred tank reactor system, utilizing immobilized penicillin amidohydrolase, can significantly enhance the productivity of 6-APA compared to a single-stage system. This system effectively mitigates the inhibitory effect of 6-APA on the enzyme. []

Q7: Can 6-APA be enzymatically synthesized?

A7: Yes, enzymes like acyl coenzyme A (CoA):6-aminopenicillanic acid (6-APA) acyltransferase can catalyze the synthesis of penicillins using 6-APA and acyl CoA as substrates. This enzyme exhibits high specificity for 6-APA and does not utilize other beta-lactam compounds like benzylpenicillin or cephalosporins. []

Q8: Have computational methods been used to study 6-APA?

A8: Yes, computational studies employing the AM1 method have been conducted to investigate the conformations and electronic properties of 6-APA. These studies provided insights into the molecule's geometry, dipole moment, ionization potential, atomic charges, and frontier molecular orbital energies. []

Q9: How does the presence or absence of a side chain at the C-6 position of 6-APA impact its interaction with the active site of enzymes like TEM β-lactamase?

A9: Studies on the N132D mutant of TEM β-lactamase revealed that the presence of a side chain on the substrate significantly influences its interaction with the enzyme's active site. While the mutant exhibited altered kinetics for side chain-containing penicillin substrates, 6-APA, lacking a side chain, did not display such effects. This suggests a specific role of the side chain in substrate recognition and binding. []

Q10: How stable is 6-APA under different conditions?

A10: 6-APA is generally stable under acidic conditions but can be degraded by bacterial enzymes like penicillinases. [, , ] Specific information on its stability in various formulations requires further research.

Q11: Can bacteria develop resistance to 6-APA?

A11: Yes, bacteria can develop resistance to 6-APA, primarily through the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This resistance mechanism is a significant concern in clinical settings. [, , ]

Q12: Is there cross-resistance between 6-APA and other penicillins?

A12: Studies have shown that staphylococci exhibiting resistance to 6-APA also display resistance to benzylpenicillin and vice versa, suggesting a shared resistance mechanism. []

Q13: What analytical methods are used to quantify 6-APA?

A13: Several methods are available for 6-APA quantification, including:

Q14: How can penicillin acylase activity be assessed?

A14: Penicillin acylase activity can be determined using 6-APA and a fluorogenic reagent like fluorescamine. The enzyme hydrolyzes penicillin substrates, releasing 6-APA, which then reacts with fluorescamine to generate a measurable fluorescent signal. This method allows for the study of enzyme kinetics and inhibition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)